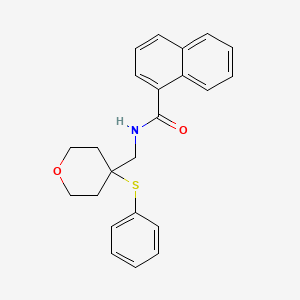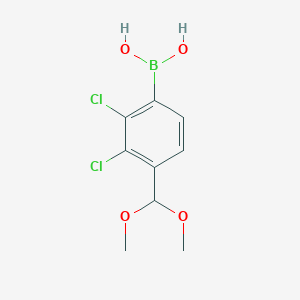
2,3-DICHLORO-4-(DIMETHOXYMETHYL)PHENYLBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BCl2O4 and a molecular weight of 264.9 g/mol . This compound is characterized by the presence of boronic acid functionality, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid typically involves the reaction of 2,3-dichloro-4-(dimethoxymethyl)phenylboronic ester with a suitable boronic acid derivative under controlled conditions . Industrial production methods often employ large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding boronic esters or alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed from these reactions are often utilized in further synthetic applications, including the formation of complex organic molecules .
Scientific Research Applications
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid exerts its effects involves the formation of boron-oxygen bonds, which facilitate the transfer of organic groups in cross-coupling reactions . The molecular targets include palladium complexes, which act as catalysts in these reactions . The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Compared to other boronic acids, 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid is unique due to its dichloro and dimethoxymethyl substituents, which enhance its reactivity and selectivity in cross-coupling reactions . Similar compounds include:
Phenylboronic acid: Lacks the dichloro and dimethoxymethyl groups, making it less reactive in certain reactions.
2,3-Dichlorophenylboronic acid: Similar but lacks the dimethoxymethyl group, affecting its solubility and reactivity.
4-(Dimethoxymethyl)phenylboronic acid: Lacks the dichloro groups, which can influence its stability and reactivity.
Properties
IUPAC Name |
[2,3-dichloro-4-(dimethoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O4/c1-15-9(16-2)5-3-4-6(10(13)14)8(12)7(5)11/h3-4,9,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWGOSGFOXJIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(OC)OC)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
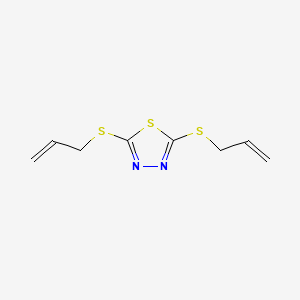
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2356648.png)
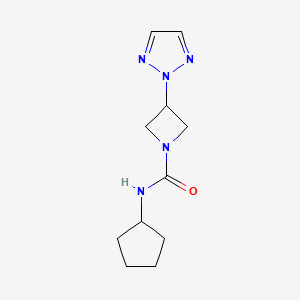
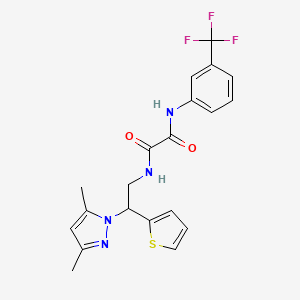
![1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356656.png)
![6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2356658.png)
![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)
![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)
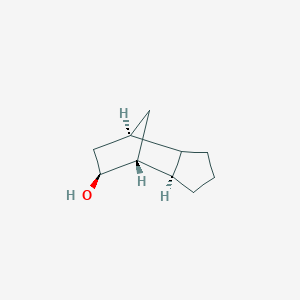
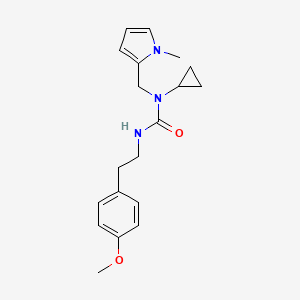
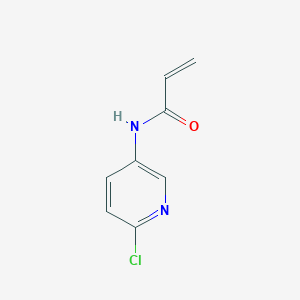
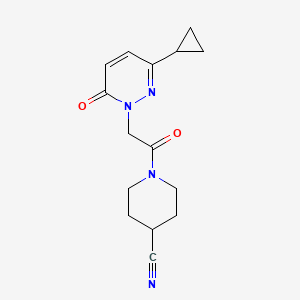
![(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one](/img/structure/B2356669.png)
